Functional Antagonism vs. Agonism: Cyclosomatostatin Opposes Octreotide in PKA-Mediated Signaling Across Multiple SSTR Subtypes
In a CRE-luciferase reporter assay measuring PKA activation, cyclosomatostatin (SSTR antagonist) and octreotide (SSTR agonist) exhibit opposite functional activity across multiple somatostatin receptor subtypes [1]. Cyclosomatostatin functions as an antagonist with EC₅₀ values of 188.90 ± 4.34 nM at SSTR2a, 0.10 ± 0.001 nM at SSTR3a, 2.15 ± 0.009 nM at SSTR5b, and 46.21 ± 3.82 nM at SSTR3b, whereas octreotide acts as an agonist with IC₅₀ values of 0.81 ± 0.01 nM, 8.6×10⁻⁴ ± 0.0007 nM, 17.36 ± 3.14 nM, and 0.35 ± 0.04 nM respectively [1]. The fundamental difference lies in the direction of effect: cyclosomatostatin blocks receptor signaling, while octreotide activates it.
| Evidence Dimension | Functional activity (agonist vs. antagonist) in PKA signaling assay |
|---|---|
| Target Compound Data | EC₅₀: SSTR2a 188.90±4.34 nM; SSTR3a 0.10±0.001 nM; SSTR5b 2.15±0.009 nM; SSTR3b 46.21±3.82 nM (antagonist) |
| Comparator Or Baseline | Octreotide: IC₅₀ SSTR2a 0.81±0.01 nM; SSTR3a 8.6×10⁻⁴±0.0007 nM; SSTR5b 17.36±3.14 nM; SSTR3b 0.35±0.04 nM (agonist) |
| Quantified Difference | Opposite functional direction; cyclosomatostatin potency at SSTR3a is approximately 100-fold lower than octreotide's agonist potency at the same subtype |
| Conditions | CRE-luciferase reporter assay; PKA activation measurement; mean ± SEM |
Why This Matters
Selecting cyclosomatostatin vs. octreotide determines whether an experiment interrogates receptor blockade or receptor activation—a categorical difference that directly impacts procurement decisions and experimental design validity.
- [1] PMC Table 4. SST-R2a, SST-R3a, SST-R5b, SST-R3b EC₅₀/IC₅₀ Comparison: Cyclosomatostatin (SSTR antagonist) vs. Octreotide (SSTR agonist). PMC11224465. 2024. View Source
